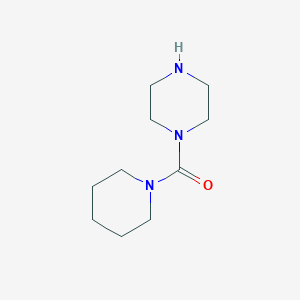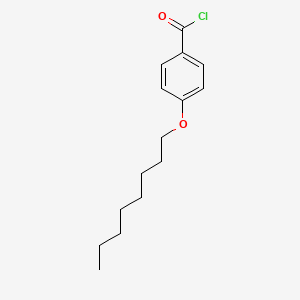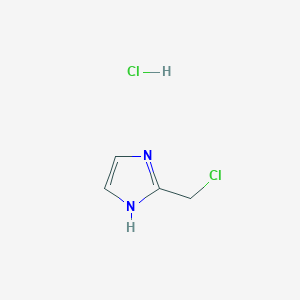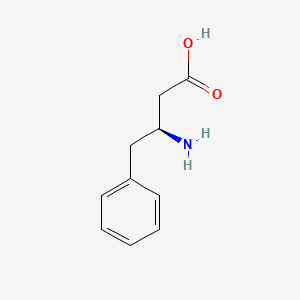
Piperazin-1-yl-piperidin-1-yl-methanone
Vue d'ensemble
Description
“Piperazin-1-yl-piperidin-1-yl-methanone” is an organic compound. It is a derivative of piperazine, a heterocyclic amine . The compound has a molecular weight of 211.30 .
Synthesis Analysis
The synthesis of similar compounds involves multi-step procedures . For instance, the synthesis of “4-methyl-piperazin-1-yl-piperidin-4-yl-methanone” involves reactions with various reagents and conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCN1CCN(CC1)C(=O)C2CCNCC2 . This indicates that the compound contains a piperazine ring and a piperidine ring, both linked by a methanone group .
Applications De Recherche Scientifique
Anticancer and Antituberculosis Studies
Piperazin-1-yl-piperidin-1-yl-methanone derivatives have been investigated for their potential in treating cancer and tuberculosis. Research by Mallikarjuna, Padmashali, and Sandeep (2014) focused on synthesizing these derivatives and testing them for in vitro anticancer activity against human breast cancer cell lines and anti-tuberculosis activity. Some compounds showed significant antituberculosis and anticancer activity, particularly compound 3c, which exhibited both properties (Mallikarjuna, Padmashali, & Sandeep, 2014).
Analgesic Effect and TRPV4 Antagonism
Tsuno and colleagues (2017) identified novel derivatives of this compound as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds demonstrated an analgesic effect in a hyperalgesia model, suggesting potential applications in pain management (Tsuno et al., 2017).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of Piperazin-1-yl-piperidin-1-yl-methanone is the enzyme Monoacylglycerol lipase (MAGL) . MAGL is an attractive therapeutic target for many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .
Mode of Action
This compound interacts with MAGL, inhibiting its function . This is a crucial aspect of its mode of action, as it helps avoid the side effects associated with prolonged MAGL inactivation .
Biochemical Pathways
The inhibition of MAGL by this compound affects the endocannabinoid system (ECS) . The ECS is constituted by the cannabinoid receptors type 1 and type 2 (CB1, CB2), a series of signaling molecules called endocannabinoids (eCBs), and biosynthetic and degrading enzymes involved in the production and transformation of the eCBs . The inhibition of eCBs degradation can be considered as a promising pharmacological strategy to activate the ECS, limiting the side effects associated with direct receptor agonists .
Pharmacokinetics
The compound has shown promising antiproliferative activity on breast and ovarian cancer cell lines , suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include efficient reversible MAGL inhibition and promising antiproliferative activity on breast and ovarian cancer cell lines . This suggests that the compound could potentially be used in the treatment of certain types of cancer.
Analyse Biochimique
Biochemical Properties
Piperazin-1-yl-piperidin-1-yl-methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. Additionally, it can affect the expression of specific genes, either upregulating or downregulating their transcription. These changes can have significant impacts on cellular functions, such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors or enzymes, influencing their activity . For instance, it may act as an enzyme inhibitor by binding to the enzyme’s active site and preventing substrate binding. Alternatively, it could activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways At higher doses, it can have toxic or adverse effects, potentially leading to cellular damage or dysfunction Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, either enhancing or inhibiting their function. Additionally, it may affect the levels of specific metabolites, leading to changes in cellular metabolism. Understanding the metabolic pathways involving this compound is essential for elucidating its role in cellular processes and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity . This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and metabolic processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
piperazin-1-yl(piperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c14-10(12-6-2-1-3-7-12)13-8-4-11-5-9-13/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEVTVIFIFPALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360257 | |
| Record name | Piperazin-1-yl-piperidin-1-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41340-88-9 | |
| Record name | Piperazin-1-yl-piperidin-1-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-PIPERIDINYLCARBONYL)PIPERAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1585977.png)







![2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane](/img/structure/B1585989.png)


